3-Amino-1-benzothiophene-2-carboxamide

Catalog No.
S669233
CAS No.
37839-59-1
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-benzothiophene-2-carboxamide

CAS Number

37839-59-1

Product Name

3-Amino-1-benzothiophene-2-carboxamide

IUPAC Name

3-amino-1-benzothiophene-2-carboxamide

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

LTNWICBPQWPXDK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N

The exact mass of the compound 3-Amino-1-benzothiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-1-benzothiophene-2-carboxamide (CAS 37839-59-1) is a polysubstituted aminothiophene, a class of heterocyclic compounds widely recognized as privileged structures in medicinal chemistry. It serves as a crucial starting material or key intermediate, particularly in the synthesis of thieno[3,2-d]pyrimidines and other fused heterocyclic systems that form the core of various kinase inhibitors targeting pathways implicated in oncology and inflammatory diseases. Its utility stems from the specific arrangement of the amino and carboxamide groups on the benzothiophene scaffold, which facilitates predictable cyclization reactions and provides critical hydrogen bonding interactions with target enzymes.

Research Fit

Workflow LIMK1 SAR & lead optimization
Selection Logic Essential 3‑amino‑2‑carboxamide benzothiophene core
Use Context Fragment‑based screening & target engagement probe
Differentiation Sulfur‑containing heterocycle; benzofuran analogs inactive

Substituting 3-Amino-1-benzothiophene-2-carboxamide with seemingly similar compounds, such as positional isomers (e.g., with the carboxamide at position 3) or bioisosteric analogs (e.g., 3-aminobenzofuran-2-carboxamide), is frequently unsuccessful in both synthesis and application. The precise ortho-relationship of the amino and carboxamide groups is critical for efficient cyclization into the therapeutically important thieno[3,2-d]pyrimidine core. Isomeric variants fail to undergo this key transformation or lead to different, less active heterocyclic systems. Furthermore, replacing the benzothiophene core with a benzofuran alters the electronic properties and spatial arrangement, which can drastically reduce binding affinity to target kinases, as the sulfur atom often engages in specific, non-replaceable interactions within the ATP-binding site. Therefore, for applications in targeted drug discovery and process development, the exact CAS 37839-59-1 isomer is required to ensure predictable reactivity and achieve the desired biological endpoint.

Substitution Risk

! Removing the 3‑amino group may abolish LIMK1 activity; the des‑amino analog is reported inactive in direct comparison.
! Replacing the benzothiophene sulfur with oxygen (benzofuran) may result in complete loss of LIMK1 inhibition.
! Even small ring‑position shifts of a methyl group can alter assay potency more than 3‑fold; regioisomers are not interchangeable.

Essential Precursor for Potent, Clinically Investigated Aurora Kinase A Inhibitors

In the development of selective Aurora A kinase inhibitors, a key patent demonstrates the necessity of the 3-amino-1-benzothiophene-2-carboxamide core. One of the exemplified lead compounds derived from this specific starting material, designated Compound 1, shows potent and highly selective inhibition of Aurora A over Aurora B. This selectivity is critical, as off-target Aurora B inhibition is associated with toxicity. The patent's synthetic routes rely exclusively on this precursor to build the final complex dianilinipyrimidine structure, highlighting its established role in accessing this specific, high-value chemical space.

Evidence DimensionPrecursor role in synthesis of selective kinase inhibitors
Target Compound DataServes as the foundational benzothiophene core for synthesizing potent and selective Aurora A inhibitors like 'Compound 1'.
Comparator Or BaselineAlternative heterocyclic cores not utilized for the most potent exemplified compounds in the patent.
Quantified DifferenceEnables synthesis of compounds with high selectivity for Aurora A over Aurora B, a key differentiator for reducing off-target toxicity.
ConditionsMulti-step synthesis of dianilinipyrimidine-based Aurora A inhibitors as described in patent US9249124B2.

For researchers developing selective Aurora A inhibitors, this specific precursor is a validated and necessary starting material to reproduce or build upon patented, high-potency compounds.

3‑Amino requirement
Head-to-head
Des‑3‑amino analog, IC50 >100 μM (inactive)
Essential functional‑group context for LIMK1
Enzymatic inhibition assay; reported values from single publication

Demonstrated Superiority of Benzothiophene Core over Benzene for JNK1 Kinase Inhibition

Structure-activity relationship (SAR) studies on c-Jun N-terminal kinase (JNK) inhibitors revealed the critical contribution of the benzothiophene core. When a simple benzene ring in a hit compound was replaced with a benzothiophene scaffold, derived from 3-amino-1-benzothiophene-2-carboxamide, the resulting compound (Compound 25) showed a significant improvement in inhibitory activity against JNK1. This direct comparison underscores that the benzothiophene moiety is not merely a placeholder but an essential structural element for achieving high potency.

Evidence DimensionJNK1 Kinase Inhibition & JIP Displacement
Target Compound DataDerivative using benzothiophene core (Compound 25) showed 'significant improvement' in both JNK1 kinase activity and JIP displacement.
Comparator Or BaselineOriginal hit compound with a simple benzene ring.
Quantified DifferenceQualitatively described as a 'significant improvement' in the primary research paper.
ConditionsIn vitro JNK1 kinase activity and JNK1/pepJIP displacement assays.

This evidence justifies the procurement of a benzothiophene-based intermediate over simpler, cheaper phenyl-based analogs for projects targeting JNK kinases, as the core structure is directly tied to improved biological activity.

4‑Methyl effect
Head-to-head
4‑methyl analog, IC50 11 μM
Reported ~3‑fold potency shift with substitution
Supports SAR baseline selection; same assay conditions

Enables High-Yield Synthesis of Thieno[3,2-d]pyrimidinone Scaffolds

The primary value of 3-Amino-1-benzothiophene-2-carboxamide lies in its utility as a direct precursor for therapeutically relevant scaffolds. For example, it can be converted to the corresponding thieno[3,2-d]pyrimidin-4-one via condensation with formic acid under microwave irradiation. This reaction provides a reliable and efficient route to a core structure found in numerous biologically active molecules, including 17β-HSD2 inhibitors. The ability to cleanly and efficiently form this fused ring system is a key processability advantage.

Evidence DimensionReaction Yield
Target Compound DataServes as a direct precursor for thieno[3,2-d]pyrimidin-4-ones.
Comparator Or BaselineAlternative synthetic routes which may be lower yielding or require more steps.
Quantified DifferenceThis specific transformation is a key step in established synthetic routes to complex heterocyclic systems.
ConditionsCondensation with formic acid, often under microwave irradiation.

For chemists needing to synthesize libraries of thieno[3,2-d]pyrimidine derivatives, procuring this specific precursor provides a direct and proven entry point, saving development time and improving process efficiency.

Core heteroatom
Head-to-head
Benzofuran analog, IC50 >100 μM (inactive)
Benzothiophene sulfur is critical for inhibition
Scaffold‑hop comparison; cannot infer activity from benzofurans
6‑Methyl effect
Head-to-head
6‑methyl analog, IC50 9 μM
Regioisomeric context for potency optimization
Reported 3.6‑fold difference; same assay platform

Development of Selective Aurora A Kinase Inhibitors for Oncology Research

This compound is the right choice for synthetic campaigns targeting potent and selective Aurora A kinase inhibitors. Its structure is a validated precursor for advanced intermediates used in the synthesis of compounds like those described in patents for novel cancer therapeutics, where selectivity over Aurora B is a primary objective.

Synthesis of Thieno[3,2-d]pyrimidine Libraries for Kinase Screening

As a direct precursor, this compound is ideal for the efficient construction of thieno[3,2-d]pyrimidine cores. This application is relevant for creating focused libraries for screening against various kinases, such as CDKs or 17β-HSD2, where this scaffold has shown significant activity.

Structure-Activity Relationship (SAR) Studies Requiring a Privileged Scaffold

In medicinal chemistry programs, particularly those targeting JNK or other kinases, this compound serves as a superior starting point compared to simpler benzene or furan analogs. Evidence shows the benzothiophene core itself contributes significantly to biological potency, making it the logical choice for lead optimization efforts.

Application Fit

Application
Selection Property
Validation Focus
LIMK1 lead discovery & SAR
3‑amino‑2‑carboxamide benzothiophene scaffold
Enzymatic LIMK1 inhibition assay & baseline IC50
Target engagement reference
Defined LIMK1 activity with comparator‑inactive controls
Assay condition verification & target‑engagement context
Fragment library component
Molecular weight < 250, confirmed LIMK1 affinity
Fragment screening & structure‑guided optimization
Cellular LIMK1 probe
Moderate, well‑characterized inhibition profile
Concentration‑response relationship in cell‑based assays

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.03573406 g/mol

Monoisotopic Mass

192.03573406 g/mol

Heavy Atom Count

13

UNII

C5KAY95V3L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-1-benzothiophene-2-carboxamide

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